Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[1-(4-methylphenyl)sulfonyloxypropan-2-yloxy]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)23-12-14(2)24-15-10-19(11-15)17(20)25-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHCNURUVPIFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boc-Protected Azetidine Core
The starting azetidine-3-carboxylic acid is typically converted to its tert-butyl carbamate derivative via standard Boc protection methods. For example, methyl azetidine-3-carboxylate hydrochloride can be reacted with Boc anhydride in the presence of an amine base such as triethylamine or diisopropylethylamine to yield the Boc-protected azetidine intermediate.
Formation of Tosyloxy Derivatives
The hydroxymethyl azetidine intermediate can be converted to the corresponding tosyloxy derivative by reaction with sulfonylation reagents such as p-toluenesulfonyl chloride (tosyl chloride) or p-toluenesulfonic anhydride in the presence of an amine base (e.g., triethylamine, diisopropylethylamine, or DBU).
This step is critical for activating the hydroxyl group, making it a better leaving group for subsequent nucleophilic substitution.
Etherification with 1-(Tosyloxy)propan-2-yl Moiety
The final compound is formed by nucleophilic substitution where the azetidine oxygen attacks the electrophilic carbon of the 1-(tosyloxy)propan-2-yl intermediate, forming the ether linkage. This reaction typically requires controlled conditions to ensure regio- and stereoselectivity, often involving mild bases and appropriate solvents.
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection of azetidine-3-carboxylate | Boc anhydride, triethylamine | THF, ethanol | 10-20 °C | High (>80%) | Standard carbamate protection |
| Reduction to hydroxymethyl azetidine | Sodium borohydride or DIBAL | THF, toluene, acetone | 0-25 °C | 56-80% | Selective hydride reducing agents |
| Sulfonylation to tosyloxy derivative | p-Toluenesulfonyl chloride, triethylamine | Dichloromethane or similar | 0-25 °C | High (>85%) | Activation of hydroxyl group |
| Etherification to final compound | Nucleophilic substitution with 1-(tosyloxy)propan-2-yl | Aprotic solvent | Room temperature | Moderate to high | Requires careful control to avoid side reactions |
Hydride reducing agents such as sodium borohydride, Red-Al, lithium aluminum hydride, and diisobutylaluminium hydride have been successfully applied to reduce keto or aldehyde precursors to hydroxymethyl azetidine derivatives with good selectivity and yields.
Sulfonylation reactions using tosyl chloride or tosyl anhydride in the presence of amine bases efficiently convert hydroxyl groups into tosyloxy leaving groups, facilitating subsequent substitution steps.
The presence of the tert-butyl carbamate protecting group stabilizes the azetidine nitrogen during these transformations and can be removed under acidic conditions if needed.
Purification steps often involve aqueous extractions and organic solvent washes to remove impurities such as chloromethyl azetidine byproducts, with agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) used to minimize side reactions.
The preparation of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate involves a multi-step synthetic route starting from azetidine-3-carboxylic acid derivatives. Key steps include Boc protection, selective reduction to hydroxymethyl azetidine, sulfonylation to form tosyloxy intermediates, and final etherification to install the 1-(tosyloxy)propan-2-yl substituent. The choice of reagents, solvents, and reaction conditions is critical to achieve high yields and purity. This synthetic strategy is well-documented in patent literature and peer-reviewed research, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Substitution Reactions
The tosyloxy group undergoes nucleophilic substitution (SN2) under controlled conditions:
These reactions typically proceed via bimolecular mechanisms , with the tosyloxy group acting as a leaving group. Steric hindrance from the tert-butyl group influences reaction rates .
Hydrolysis Reactions
Controlled hydrolysis targets either the ester or tosyl group:
-
Acidic Hydrolysis :
cleaves the Boc group, yielding azetidine derivatives . -
Basic Hydrolysis :
removes the tosyl group, forming hydroxyl intermediates.
Key Conditions :
-
Acidic: 0.1–1M HCl, 25–50°C
-
Basic: 0.5–2M NaOH, reflux
Elimination Reactions
Treatment with strong bases induces β-elimination:
| Reagent | Conditions | Product |
|---|---|---|
| DBU | THF, 60°C, 4h | Alkenes via dehydrohalogenation |
| KOtBu | DMF, rt, 12h | Azetidine ring-opening derivatives |
This pathway is critical for synthesizing unsaturated compounds .
Cycloaddition Reactions
The alkyne-proxy structure enables click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
Reacts with azides to form 1,2,3-triazoles under , sodium ascorbate, 25°C .
Example :
Sulfonylation
Reacts with sulfonyl chlorides (e.g., MsCl, TsCl) in the presence of EtN/DMAP to form sulfonate esters .
Procedure :
Reduction
Hydride reagents (e.g., NaBH, LiAlH) reduce ester groups to alcohols under inert atmospheres .
Catalytic Cross-Coupling
Participates in Suzuki-Miyaura couplings when functionalized with boronate esters:
| Catalyst | Base | Substrate | Product Application |
|---|---|---|---|
| Pd(PPh) | KCO | Aryl halides | Biaryl-containing pharmaceuticals |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate has shown promise in medicinal chemistry due to its structural features that can lead to the development of new therapeutic agents:
- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit significant antibacterial properties. For instance, modifications to the azetidine core can enhance activity against resistant bacterial strains .
- Antiviral Compounds : The compound's ability to act as a scaffold for various substitutions makes it suitable for developing antiviral agents targeting specific viral pathways.
Organic Synthesis
The compound serves as an essential intermediate in the synthesis of more complex molecules:
- Building Block for Peptide Synthesis : Its structure allows it to be incorporated into peptide chains, facilitating the design of novel peptides with specific biological functions .
- Functional Group Transformations : The tosylate group enables easy transformations into other functional groups, such as alcohols or amines, broadening its utility in synthetic organic chemistry.
Case Study 1: Antibacterial Peptide Development
Research has demonstrated that azetidine derivatives can be modified to create potent antimicrobial peptides. By integrating this compound into peptide sequences, researchers observed enhanced activity against both gram-positive and gram-negative bacteria. This was attributed to the compound's ability to disrupt bacterial membrane integrity .
Case Study 2: Synthesis of Antiviral Agents
A series of experiments focused on modifying the azetidine scaffold to develop antiviral agents targeting influenza viruses. The introduction of various substituents on the azetidine ring led to compounds with improved efficacy in inhibiting viral replication in vitro .
Mechanism of Action
The mechanism of action of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate depends on its application. In chemical reactions, the tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the azetidine ring can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate" with structurally related azetidine derivatives, focusing on substituents, synthetic methods, yields, and physicochemical properties.
Key Observations:
Substituent Effects on Reactivity: The tosyloxy group in the target compound is expected to enhance leaving-group ability compared to esters (e.g., 1d, 1e) or amides (1h), facilitating nucleophilic displacement reactions.
Synthetic Flexibility :
- Compounds like 1h require multi-step synthesis (hydrolysis followed by amide coupling), whereas 1d and 1i are synthesized via a one-step protocol. The target compound likely follows a similar pathway, leveraging tosylation of a hydroxyl intermediate .
Physicochemical Properties :
- The Boc group in all analogs provides steric protection for the azetidine amine, improving solubility in organic solvents.
- 1h ’s crystalline nature (mp 98–100°C) contrasts with the oily consistency of 1d , suggesting substituent-dependent phase behavior .
Spectroscopic Trends :
- The tert-butyl protons in Boc-protected compounds consistently resonate at δ ~1.46 in ¹H NMR, while substituent-specific signals (e.g., =CH in 1d, aromatic protons in 1h) aid structural confirmation .
Research Implications
The target compound’s tosyloxy-propan-2-yloxy substituent distinguishes it from ester- or amide-functionalized analogs, offering unique reactivity for downstream modifications (e.g., Suzuki couplings or SN2 reactions). Its comparison with PharmaBlock’s fluorinated derivatives underscores the importance of substituent choice in tuning bioavailability and stability. Further studies should explore its catalytic applications or role in prodrug design, leveraging its sulfonate group for targeted delivery .
Biological Activity
Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate, identified by its CAS number 1648864-40-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
These properties suggest a complex structure that may contribute to its biological functions.
The biological activity of this compound is primarily linked to its ability to interact with specific biochemical pathways. Research indicates that it may inhibit certain enzymes or receptors, leading to effects such as:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Its structural features may allow it to modulate inflammatory responses .
Case Studies and Research Findings
- Antitumor Activity :
-
Enzyme Inhibition :
- Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy in therapeutic applications.
- In Vitro Studies :
Safety Profile
Despite its promising biological activities, the safety profile of this compound also warrants attention:
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
These classifications underscore the necessity for careful handling and further toxicological studies .
Q & A
Basic: What are the optimal reaction conditions for synthesizing tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate?
Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction. Key steps include:
- Catalysts/Reagents : Use of DMAP (4-dimethylaminopyridine) and triethylamine as a base to activate the tosyloxy group, facilitating nucleophilic attack by the azetidine oxygen .
- Solvent : Dichloromethane (DCM) at 0–20°C, which balances reactivity and minimizes side reactions .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity using HPLC (>95%) and structural validation via H/C NMR .
Basic: How can the structure of this compound be confirmed post-synthesis?
Answer:
- Spectroscopy : H NMR (CDCl) should show characteristic peaks: tert-butyl group at δ 1.4 ppm, azetidine protons at δ 3.5–4.0 ppm, and tosyl aromatic protons at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z ~439.2 (CHNOS) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for structurally similar azetidine derivatives .
Advanced: What competing reaction pathways occur during the synthesis, and how can they be minimized?
Answer:
- Competing Pathways :
- Mitigation Strategies :
Advanced: How does the electronic environment of the azetidine ring influence reactivity in further functionalization?
Answer:
- Steric Effects : The tert-butyl group creates steric hindrance, directing electrophiles to the less hindered 3-position of the azetidine .
- Electronic Effects : The electron-withdrawing tosyloxy group activates the adjacent ether oxygen for nucleophilic substitution (e.g., SN2 with amines or thiols) .
- Computational Insights : DFT studies on similar azetidines suggest that the N-Boc group stabilizes transition states during ring-opening reactions .
Advanced: How can stability issues in aqueous or acidic media be addressed for biological assays?
Answer:
- Hydrolysis Risks : The tosyloxy group is prone to hydrolysis in aqueous buffers (pH < 5 or > 8).
- Stabilization Methods :
- Use aprotic solvents (e.g., DMSO) for stock solutions.
- Add stabilizing agents like cyclodextrins to shield reactive sites .
- Conduct short-term assays (<24 hours) to minimize degradation .
Advanced: What computational tools are suitable for predicting interactions of this compound with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via the azetidine’s hydrogen-bonding capability .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .
Methodological: How to resolve contradictions in reported synthetic yields for analogous compounds?
Answer:
- Root Causes : Variability in catalyst purity, solvent dryness, or reaction scale.
- Resolution Steps :
Methodological: What analytical techniques best characterize byproducts in scaled-up reactions?
Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., elimination products) with high sensitivity .
- NMR DOSY : Differentiate byproducts based on diffusion coefficients in solution .
- X-ray Photoelectron Spectroscopy (XPS) : Identify sulfur oxidation states in tosyl-related impurities .
Methodological: How to design a stability-indicating assay for this compound?
Answer:
- Stress Testing : Expose to heat (40–60°C), UV light, and varying pH (2–12) to force degradation .
- Analytical Setup :
- UPLC-PDA with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).
- Quantify degradation products using peak area thresholds (>0.1%) .
Advanced: What strategies enable selective modification of the tosyloxy group without affecting the azetidine ring?
Answer:
- Protection/Deprotection : Temporarily protect the azetidine’s N-Boc group with TFA, then perform nucleophilic substitution on the tosyloxy group .
- Chemoselective Reagents : Use soft nucleophiles (e.g., sodium azide) that target the tosyloxy group’s electrophilic sulfur .
- Microwave-Assisted Synthesis : Short reaction times (5–10 minutes) reduce azetidine ring degradation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
